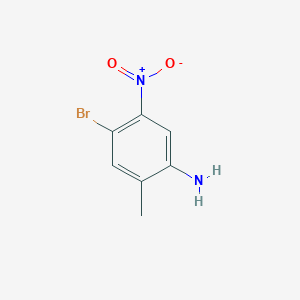

4-Bromo-2-methyl-5-nitroaniline

Description

Contextual Significance of Halogenated Nitroanilines in Organic Synthesis and Functional Materials

Halogenated nitroanilines are a class of organic compounds that serve as crucial intermediates in a wide array of synthetic applications. The presence of three key functional groups—a halogen (like bromine), a nitro group, and an amino group—on an aromatic ring provides significant chemical versatility. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the basicity of the amino group. The amino group can be readily diazotized and replaced with a variety of other functional groups. Furthermore, the halogen atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

This combination of reactive sites makes halogenated nitroanilines valuable precursors for the synthesis of:

Dyes and Pigments: The chromophoric properties of the nitroaromatic system can be modified and extended to create a diverse range of colors. They are often used as precursors for azo dyes. wikipedia.org

Pharmaceuticals: The structural motif of substituted anilines is found in many biologically active molecules. The ability to selectively modify the different functional groups allows for the construction of complex molecular architectures required for medicinal agents.

Agrochemicals: Many pesticides and herbicides are based on substituted aniline (B41778) structures.

Functional Materials: These compounds can be used to synthesize materials with specific electronic or optical properties, leveraging the electron-withdrawing nature of the nitro group and the potential for polymerization or incorporation into larger molecular systems.

The specific substitution pattern on the aniline ring, as seen in 4-Bromo-2-methyl-5-nitroaniline, is critical for determining the regioselectivity of subsequent reactions, allowing chemists to build complex target molecules with a high degree of control.

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is limited in publicly available literature, its research trajectory can be inferred from its structure and the established chemistry of related compounds. The primary role of this compound is as a specialized building block or intermediate in multi-step organic synthesis.

The research interest in a compound with this particular substitution pattern would likely revolve around its use in synthesizing target molecules where this specific arrangement is a key structural feature. For instance, the relative positions of the functional groups could be exploited to direct the formation of heterocyclic systems, such as benzimidazoles or quinoxalines, which are common scaffolds in medicinal chemistry.

The likely research applications would involve:

Reduction of the nitro group: Conversion of the nitro group to a second amino group would yield a substituted benzene-1,3-diamine. This resulting diamine could then be reacted with dicarbonyl compounds to form various heterocyclic structures.

Modification of the amino group: The existing amino group could be acylated, alkylated, or diazotized to introduce other functionalities.

Cross-coupling reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other groups at this position.

The presence of the methyl group provides steric and electronic influence that can affect the reactivity and selectivity of these transformations compared to its non-methylated analog, 4-bromo-2-nitroaniline.

Scope and Research Objectives for the Investigation of this compound

The primary research objective for investigating a compound like this compound is to exploit its unique substitution pattern for the efficient and regioselective synthesis of more complex chemical entities. The specific placement of the bromo, methyl, and nitro groups relative to the amino group presents a distinct set of electronic and steric properties.

Key research objectives would include:

Developing synthetic routes that utilize this intermediate to create novel compounds with potential applications in pharmaceuticals or materials science.

Investigating the regioselectivity of reactions at the various functional sites. For example, determining how the methyl and nitro groups influence the reactivity of the bromine in cross-coupling reactions.

Exploring the synthesis of heterocyclic compounds by leveraging the ortho and para relationships between the functional groups.

Using it as a tool compound in structure-activity relationship (SAR) studies, where the specific substitution pattern is systematically varied to understand its effect on the biological activity of a larger target molecule.

Ultimately, the scope of research for this compound is defined by its role as a bespoke intermediate, synthesized to achieve a specific and complex molecular architecture that would be difficult to obtain through other synthetic routes.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem nih.gov |

| Molecular Weight | 231.05 g/mol | PubChem nih.gov |

| CAS Number | 132951-53-4 | Inferred from supplier data |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | PubChem nih.gov |

Comparison of Isomers

The precise placement of functional groups on the aniline ring is critical, leading to different isomers with distinct properties and CAS numbers.

| Compound Name | CAS Number | Molecular Formula | Key Distinctions |

| This compound | 132951-53-4 | C₇H₇BrN₂O₂ | Nitro group is para to the methyl group. |

| 4-Bromo-5-methyl-2-nitroaniline | 827-32-7 | C₇H₇BrN₂O₂ | Nitro group is ortho to the amino group. chemicalbook.comlookchem.comsigmaaldrich.com |

| 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | C₇H₇BrN₂O₂ | Bromo group is ortho to the amino group. chemsrc.com |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | Lacks the methyl group. chemicalbook.comguidechem.comsigmaaldrich.comguidechem.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSOWZDCHBKTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565107 | |

| Record name | 4-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71785-48-3 | |

| Record name | 4-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Methyl 5 Nitroaniline

Established Synthetic Pathways for 4-Bromo-2-methyl-5-nitroaniline

The established synthesis of this compound typically involves a multi-step sequence starting from a simpler, commercially available precursor like 2-methylaniline (o-toluidine). The sequence of reactions, specifically nitration and bromination, is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups involved. A common pathway involves the nitration of o-toluidine followed by bromination of the resulting intermediate.

Nitration Reactions in the Synthesis of Substituted Anilines

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. In the synthesis of substituted anilines, this step is often challenging. Direct nitration of aniline (B41778) or its derivatives with a mixture of nitric acid and sulfuric acid can lead to unwanted oxidation products and a loss of regiochemical control. ncert.nic.in The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing group, leading to significant amounts of the meta-substituted product instead of the expected ortho and para isomers. ncert.nic.in

To overcome these issues, the amino group is often protected before nitration. This is commonly achieved through acetylation, where the aniline reacts with acetic anhydride to form an acetanilide. ncert.nic.in The resulting acetamido group (-NHCOCH₃) is still a powerful ortho, para-director but is less susceptible to oxidation. ulisboa.pt This protection strategy allows the nitration to proceed with greater control, favoring the formation of the para-nitro isomer due to steric hindrance at the ortho positions. stackexchange.com

In the context of synthesizing this compound, the starting material would be 2-methylaniline. Its nitration yields 2-methyl-5-nitroaniline (B49896). A typical laboratory procedure involves adding o-toluidine to concentrated sulfuric acid at a low temperature, followed by the dropwise addition of a nitric acid/sulfuric acid mixture. chemicalbook.com

Table 1: Comparison of Directing Effects in Nitration

| Functional Group | Activating/Deactivating | Ortho/Para/Meta Directing | Comments |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Prone to oxidation; forms meta-directing -NH₃⁺ in strong acid. ncert.nic.in |

| -NHCOCH₃ (Acetamido) | Strongly Activating | Ortho, Para | Protects the amino group, allowing for controlled nitration. ncert.nic.inulisboa.pt |

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive effect enhances ring reactivity. ulisboa.pt |

Bromination Strategies for Aromatic Systems

Bromination is another key electrophilic aromatic substitution reaction for installing a bromine atom onto the benzene (B151609) ring. For highly activated rings, such as anilines, the reaction can be so rapid that it proceeds uncontrollably to give polysubstituted products. For instance, the reaction of aniline with bromine water at room temperature yields a white precipitate of 2,4,6-tribromoaniline almost instantaneously.

To achieve selective monobromination, less reactive brominating agents or modified conditions are necessary. One approach for the synthesis of bromo-nitroanilines is the bromination of a nitroaniline intermediate. For example, 4-Bromo-2-nitroaniline can be synthesized by brominating 2-nitroaniline (B44862). mdpi.com Various methods exist, including using N-Bromosuccinimide (NBS) or systems like HBr/H₂O₂. guidechem.com However, these can suffer from poor regioselectivity or high costs. guidechem.com A practical and regioselective procedure involves the use of sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a copper sulfate (CuSO₄·5H₂O) catalyst. thieme-connect.com This system allows for the controlled bromination of 2-nitroaniline to yield 4-bromo-2-nitroaniline with high selectivity. thieme-connect.com

In the synthesis of this compound from the 2-methyl-5-nitroaniline intermediate, the existing substituents guide the position of the incoming bromine. The amino group is a strong ortho, para-director, the methyl group is a weaker ortho, para-director, and the nitro group is a meta-director. The bromine atom is directed to the position that is ortho to the powerful amino group and meta to the nitro group, resulting in the desired product.

Aniline Structure Formation through Substitution Reactions

While the synthesis of this compound typically starts with a pre-existing aniline derivative, the fundamental formation of the aniline structure itself can be achieved through several methods. The most common industrial method is the reduction of the corresponding nitroaromatic compound. chemistrysteps.com This can be accomplished using various reducing agents, such as iron, zinc, or tin in the presence of an acid, or through catalytic hydrogenation with palladium on carbon (Pd/C). chemistrysteps.com

Other methods include nucleophilic aromatic substitution, where an aryl halide is treated with an amide source, such as sodium amide (NaNH₂), although this is less common for simple anilines. chemistrysteps.com Palladium-catalyzed coupling reactions of aryl halides with ammonia or its equivalents have also been developed, providing a versatile route to anilines, including those with steric hindrance. organic-chemistry.org

Novel Approaches and Innovations in this compound Synthesis

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing substituted anilines. These innovations often align with the principles of green chemistry and address the challenges of scaling up production for industrial applications.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For aniline synthesis, this involves developing safer reagents, using renewable resources, and improving atom economy.

One innovative approach involves the electrochemical reduction of nitroarenes to anilines. Researchers have developed a method using a redox mediator that collects protons and electrons from the electrolysis of water and delivers them to the nitrobenzene derivative. specchemonline.com This process occurs at room temperature and pressure, avoids the need for high-pressure hydrogen gas or precious metal catalysts, and reduces the generation of by-products, with some reactions achieving yields of over 99%. specchemonline.com

Another green strategy focuses on utilizing waste streams as raw materials. A process for synthesizing 4-bromo-2-nitroaniline has been described that sources the required materials from wastewater, waste gas, and waste acid. guidechem.com This approach not only solves the problem of low bromine utilization efficiency in traditional methods but also provides significant economic and environmental benefits by realizing clean production and comprehensive resource utilization. guidechem.com The use of Brønsted acidic ionic liquids as recyclable catalysts in aqueous media for aniline-based reactions also represents a move towards more sustainable processes. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Reagents | Strong acids (H₂SO₄, HNO₃), hazardous bromine | Water, redox mediators, recycled waste streams, ionic liquids. guidechem.comspecchemonline.comnih.gov |

| Conditions | High temperatures and pressures | Room temperature and pressure. specchemonline.com |

| Catalysts | Precious metals (e.g., Palladium) | Electrochemical systems, reusable catalysts. specchemonline.comnih.gov |

| By-products | Oxidation products, metal waste, acid waste | Minimal by-products, water. specchemonline.com |

| Efficiency | Often inefficient, poor atom economy | High yields (>99%), high atom economy. specchemonline.com |

Industrial Process Scale-Up Considerations and Challenges

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale presents several challenges. These include managing reaction thermodynamics, ensuring consistent product quality, handling hazardous materials safely, and minimizing cost and environmental impact. google.com

Nitration reactions, for example, are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesirable by-products. google.com On an industrial scale, this necessitates specialized reactors with efficient heat exchange systems. The use of large quantities of mixed acids also poses significant challenges related to corrosion, handling, and waste disposal.

Innovations in synthetic methodology are often evaluated for their scalability. The electrochemical method for aniline production is considered inherently scalable, as modules could be stacked to meet industrial production demands. specchemonline.com If powered by renewable electricity, this could significantly decarbonize the aniline production industry. specchemonline.com Similarly, synthetic routes designed to utilize industrial wastewater are explicitly developed with large-scale production in mind, aiming to simplify the process and reduce costs, making them attractive for industrial adoption. guidechem.com The development of straightforward, efficient, and scalable methods, such as those using isatoic anhydride, also contributes to making the synthesis of highly substituted anilines more viable for industrial application. nih.gov

Regioselectivity and Isomer Control in the Synthesis of this compound and Related Compounds

The substitution pattern of this compound, with its amino, methyl, bromo, and nitro groups, necessitates a carefully planned synthetic route to ensure the correct placement of each substituent. The directing effects of the functional groups already present on the aromatic ring play a pivotal role in guiding the position of incoming electrophiles.

A plausible and commonly employed synthetic pathway to this compound involves the regioselective bromination of a suitable precursor, 2-methyl-5-nitroaniline. In this scenario, the directing effects of the existing amino (-NH2), methyl (-CH3), and nitro (-NO2) groups must be considered.

The amino and methyl groups are both activating and ortho-, para-directing. This means they increase the electron density of the benzene ring and direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the nitro group is a deactivating and meta-directing group, withdrawing electron density from the ring.

When considering the bromination of 2-methyl-5-nitroaniline, the powerful ortho-, para-directing influence of the amino group, and to a lesser extent the methyl group, will dominate over the meta-directing effect of the nitro group. The positions ortho to the amino group are C3 and C5, and the para position is C1 (already occupied by the methyl group). The positions ortho to the methyl group are C1 (occupied by the amino group) and C3, and the para position is C4.

Considering the steric hindrance from the adjacent methyl group, the bromination is most likely to occur at the C4 position, which is para to the methyl group and ortho to the amino group, leading to the desired product, this compound. However, the formation of other isomers, such as 6-bromo-2-methyl-5-nitroaniline, where bromination occurs at the position ortho to both the amino and methyl groups, is a potential side reaction that needs to be minimized through careful control of reaction conditions.

An alternative synthetic approach could involve the nitration of 4-bromo-2-methylaniline. In this case, the directing effects of the amino, methyl, and bromo groups would collectively determine the position of the incoming nitro group. The amino and methyl groups would direct the nitration to positions ortho and para to them, while the bromo group, also an ortho-, para-director, would reinforce this. The challenge in this route lies in controlling the nitration to selectively occur at the C5 position, avoiding the formation of other nitro isomers.

To enhance regioselectivity and minimize the formation of unwanted isomers, a common strategy in the synthesis of polysubstituted anilines is the protection of the highly activating amino group. By converting the amino group to a less activating amide group (e.g., by acetylation to form an acetanilide), its directing effect is moderated, and steric hindrance is increased. This can lead to a more controlled and selective introduction of the next substituent. Following the substitution reaction, the protecting group can be readily removed by hydrolysis to regenerate the amino group. This approach has been successfully employed in the synthesis of related compounds like 2-bromo-5-fluoro-4-nitroaniline google.com.

The choice of brominating or nitrating agents, as well as the reaction solvent and temperature, are critical parameters that can be optimized to maximize the yield of the desired this compound isomer and simplify the subsequent purification process.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is contingent not only on controlling the regioselectivity of the reaction but also on the effective purification and isolation of the final product from any unreacted starting materials, reagents, and isomeric byproducts.

A common initial step in the work-up of nitration or bromination reactions of anilines is to pour the reaction mixture into a large volume of ice-cold water. This procedure often leads to the precipitation of the crude product, as many organic compounds, including substituted nitroanilines, have low solubility in water. The precipitated solid can then be collected by filtration.

Following filtration, the crude product is typically washed with water to remove any water-soluble inorganic salts and acids that may be present from the reaction. For instance, in the synthesis of 4-bromo-2-nitroaniline, the filter cake is washed with water until the pH is neutral guidechem.com.

The primary method for the purification of the crude this compound is recrystallization. This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. The selection of an appropriate recrystallization solvent is crucial for obtaining a high yield of pure product. For related brominated nitroanilines, solvents such as ethanol have been used effectively for recrystallization ripublication.com. In some cases, a mixture of solvents, such as dichloromethane and methanol, may be employed nih.gov. The ideal solvent should dissolve the compound well at its boiling point but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

If recrystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. Silica gel is a common stationary phase for the purification of moderately polar compounds like nitroanilines. A suitable eluent, or solvent system, is chosen to move the components of the mixture down the column at different rates. For example, in the purification of a synthetic intermediate for 4-bromo-2-nitroaniline, flash chromatography on silica gel with a gradient of methanol in ethyl acetate was utilized chemicalbook.com. Similarly, the purification of 4-bromo-2-fluoro-5-nitroaniline was achieved using silica gel chromatography with toluene (B28343) as the eluent prepchem.com. The separation of positional isomers of nitroanilines and bromoanilines has also been demonstrated using various chromatographic techniques researchgate.net.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Methyl 5 Nitroaniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational and crystalline structure of 4-Bromo-2-methyl-5-nitroaniline.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present. For aromatic compounds like substituted anilines, FTIR spectra provide a wealth of information.

Key functional group vibrations for a compound like this compound would include:

N-H Stretching: The amino group (-NH₂) typically exhibits two stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The exact position is sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The C-H stretching from the methyl group would appear at slightly lower wavenumbers, typically in the 2850-2960 cm⁻¹ range.

N-O Stretching: The nitro group (-NO₂) is characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears between 1335 and 1385 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in several bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the amino group is typically observed in the 1250-1360 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ range.

The study of 2-nitroaniline (B44862) using FTIR has confirmed the presence of these characteristic bands, and their positions are influenced by the electronic effects of the substituents on the aromatic ring. nih.gov The analysis of 2,6-dibromo-4-nitroaniline (B165464) further refines the understanding of how halogen substitution impacts the vibrational modes. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound based on related compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | ~3400 - 3500 | Amino (-NH₂) |

| Symmetric N-H Stretch | ~3300 - 3400 | Amino (-NH₂) |

| Aromatic C-H Stretch | ~3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | ~2850 - 2960 | Methyl (-CH₃) |

| Asymmetric N-O Stretch | ~1500 - 1560 | Nitro (-NO₂) |

| Symmetric N-O Stretch | ~1335 - 1385 | Nitro (-NO₂) |

| Aromatic C=C Stretch | ~1450 - 1600 | Aromatic Ring |

| C-N Stretch | ~1250 - 1360 | Aromatic Amine |

| C-Br Stretch | ~500 - 600 | Bromoalkane |

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Dynamics

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about molecular vibrations and the low-frequency modes associated with the crystal lattice.

Specific Raman spectroscopic data for this compound is not prevalent in the literature. However, studies on similar molecules like 2,6-dibromo-4-nitroaniline and p-nitroaniline provide a solid basis for predicting the key Raman active modes. nih.gov

For a molecule like this compound, the following Raman signals would be of interest:

Symmetric Vibrations: Symmetric stretching vibrations, such as the symmetric N-O stretch of the nitro group and the ring breathing modes of the aromatic system, typically give rise to strong Raman signals.

C-Br Vibration: The carbon-bromine bond, being relatively non-polar, is expected to show a distinct Raman signal.

Lattice Vibrations: In the solid state, low-frequency Raman spectroscopy (typically below 200 cm⁻¹) can probe the phonon modes of the crystal lattice, providing insights into the crystalline structure and intermolecular interactions.

The investigation of 2,6-dibromo-4-nitroaniline through FT-Raman spectroscopy has allowed for the assignment of its vibrational frequencies, aided by density functional theory (DFT) calculations. nih.gov This approach helps in understanding the influence of the bromine and nitro substituents on the vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly dependent on its local electronic environment.

While the ¹H NMR spectrum for this compound is not explicitly documented in the searched scholarly articles, data for the closely related compound 2-Methyl-5-nitroaniline (B49896) can be used for a comparative analysis. rsc.org The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the amino protons, and the methyl protons.

The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. For this compound, two aromatic protons would be present, and their chemical shifts would be influenced by the electron-donating amino group, the electron-withdrawing nitro group, the bromine atom, and the methyl group. The amino protons typically appear as a broad singlet, and the methyl protons as a sharp singlet.

Table 2: ¹H NMR Data for the related compound 2-Methyl-5-nitroaniline in DMSO-d₆ rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.79 | d | 2.5 |

| Aromatic H | 7.56 | dd | 8.2, 2.4 |

| Aromatic H | 7.25 | d | 8.1 |

| Methyl H | 2.16 | s | - |

Note: The presence of a bromine atom at position 4 in the target compound would further influence the chemical shifts of the adjacent aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not readily found. However, the data for 2-Methyl-5-nitroaniline provides a useful reference. rsc.org The ¹³C NMR spectrum of this compound would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the methyl group). The chemical shifts of the aromatic carbons are particularly informative about the substituent effects. The carbon atom attached to the bromine (C-Br) would show a characteristic chemical shift, typically in the range of 110-125 ppm.

Table 3: ¹³C NMR Data for the related compound 2-Methyl-3-nitroaniline in DMSO rsc.org

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 151.98 |

| Aromatic C | 149.07 |

| Aromatic C | 127.13 |

| Aromatic C | 117.89 |

| Aromatic C | 113.97 |

| Aromatic C | 111.00 |

| Methyl C | 12.88 |

Note: The substitution pattern in this compound is different, which would lead to different chemical shifts compared to the data presented for the isomer.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the molecule.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The molecular weight of this compound is approximately 231.05 g/mol . nih.govsigmaaldrich.com The mass spectrum would exhibit a molecular ion peak corresponding to this mass. The fragmentation of this compound is governed by the functional groups attached to the benzene ring: the amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and bromo (-Br) groups.

Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (a loss of 46 mass units) or the loss of NO followed by CO. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The fragmentation of this molecule would likely proceed through several key steps:

Loss of the nitro group: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), resulting in a significant fragment ion.

Loss of bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br).

Loss of a methyl radical: The molecule could lose a methyl radical (•CH₃) from the toluene (B28343) backbone.

A plausible fragmentation pattern is detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description of Loss |

| 230/232 | [C₇H₇BrN₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 184/186 | [C₇H₇BrN]⁺ | Loss of NO₂ |

| 215/217 | [C₆H₄BrN₂O₂]⁺ | Loss of CH₃ |

| 151 | [C₇H₇N₂O₂]⁺ | Loss of Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions, typical for aromatic compounds containing chromophores like the nitro group and auxochromes like the amino group. tanta.edu.eg

The benzene ring and the nitro group constitute the primary chromophoric system. Electronic transitions in substituted benzenes, such as the E (ethylenic) and B (benzenoid) bands, are significantly influenced by substituents. researchgate.net The amino group (-NH₂) and methyl group (-CH₃) act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths, while the nitro group (-NO₂) also extends the conjugation and shifts absorption to longer wavelengths. researchgate.net

The electronic spectrum of this compound is expected to show strong absorption bands in the UV region. The key transitions include:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the nitro group's conjugated system. libretexts.org In related molecules like 4,5-dimethyl-2-nitroaniline, these transitions result in absorption bands at higher wavelengths compared to benzene itself, indicating the strong influence of the substituents. researchgate.net

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to an antibonding π* orbital. libretexts.org These transitions occur at longer wavelengths than π → π* transitions.

The solvent polarity can also influence the position of these absorption bands. A summary of expected transitions is provided below.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic ring, NO₂) → π | 200-350 nm | High |

| n → π | n (O from NO₂, N from NH₂) → π | >300 nm | Low |

The optical cut-off wavelength for similar nitroaniline crystals, such as 4-methyl-2-nitroaniline (B134579), is observed around 327 nm, suggesting that this compound would also exhibit transparency in the visible region, a property relevant for optical applications. researchgate.net

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The crystal system for related nitroanilines can vary. For instance, 2-bromo-4-nitroaniline (B50497) crystallizes in the orthorhombic system, nih.gov while 4-methyl-2-nitroaniline adopts a monoclinic system. researchgate.net It is anticipated that this compound would crystallize in a similar centrosymmetric space group.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In this compound, these would include hydrogen bonds, and potentially weaker interactions like halogen bonds and C-H···O interactions. nih.gov

Hydrogen Bonding: The primary intermolecular interaction would be hydrogen bonds involving the amino group (-NH₂) as a donor and the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule as an acceptor (N-H···O). This type of interaction is a key factor in the crystal packing of many nitroanilines. nih.gov

Halogen Bonding: Although typically weaker than hydrogen bonds, a Br···O interaction between the bromine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule could occur, influencing the supramolecular architecture.

Other Interactions: C-H···O and C-H···Br interactions, while weak, collectively contribute to the stability of the crystal packing. nih.gov Aromatic π–π stacking interactions might be present but could be sterically hindered by the substituents. In the related 4-iodo-2-methyl-5-nitroaniline, significant π–π stacking interactions were absent. researchgate.net

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |

| Hydrogen Bond | N-H (Amino group) | O (Nitro group) | Primary structure-directing interaction, forming chains or sheets. |

| Halogen Bond | C-Br | O (Nitro group) | Influences molecular orientation and packing efficiency. |

| Weak C-H···O/Br | C-H (Aromatic, Methyl) | O (Nitro group), Br | Contributes to the overall stability of the 3D lattice. |

Conformational Analysis and Torsional Angles

Conformational analysis focuses on the spatial arrangement of atoms in a molecule, particularly the rotation around single bonds. The key conformational parameters in this compound are the torsional angles describing the orientation of the nitro and amino groups relative to the benzene ring.

The benzene ring is expected to be largely planar. However, steric hindrance between the substituents can cause slight deviations from planarity. The nitro group is often twisted slightly out of the plane of the aromatic ring. In the related molecule 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is a mere 4.57°. nih.gov A similar small dihedral angle would be expected for this compound, indicating near co-planarity which allows for effective electronic conjugation.

An intramolecular hydrogen bond between one of the amino hydrogens and the adjacent bromine atom (N-H···Br) could also influence the conformation, as seen in 2-bromo-4-nitroaniline, leading to the formation of a stable five-membered ring. nih.gov

| Parameter | Description | Expected Value/Observation |

| Dihedral Angle (NO₂-Ring) | The angle of twist between the plane of the nitro group and the plane of the benzene ring. | Small angle (<10°), indicating near co-planarity. |

| Dihedral Angle (NH₂-Ring) | The angle of twist between the plane of the amino group and the plane of the benzene ring. | Generally small, but can be influenced by packing forces. |

| Intramolecular Interactions | Potential for an N-H···Br hydrogen bond. | Could lead to a planar five-membered ring structure, enhancing molecular rigidity. |

Polymorphism and Phase Transitions in Related Nitroanilines

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.orgnih.gov These different forms, or polymorphs, can exhibit distinct physical properties. While specific polymorphic forms of this compound have not been reported, the phenomenon is common in organic molecules, including nitroanilines, and is driven by different arrangements in molecular conformation and crystal packing. nih.gov

Phase transitions between polymorphic forms can be induced by changes in temperature or pressure. rsc.org For example, in some nitroaromatic compounds, heating can cause an irreversible transformation from a less stable form to a more stable form before decomposition occurs. rsc.org Such phase transitions are often studied using techniques like differential scanning calorimetry (DSC) and variable-temperature powder X-ray diffraction. The existence of different intermolecular interaction motifs, such as varying hydrogen bond networks, can give rise to different polymorphic forms. rsc.org

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 5 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For substituted anilines like 4-bromo-2-methyl-5-nitroaniline, these methods elucidate the influence of various functional groups—bromo, methyl, nitro, and amino—on the geometry and electronic landscape of the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of organic compounds. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. For this compound, this optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, often using functionals like B3LYP, can accurately predict these parameters. The optimization process reveals how the electron-withdrawing nitro group and the bromo atom, along with the electron-donating amino and methyl groups, collectively influence the geometry of the aromatic ring. For instance, the C-N bond length of the nitro group and the C-Br bond are key parameters determined through this process. These calculations provide a detailed picture of the molecule's ground-state electronic structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents typical, realistic values that would be expected from a DFT calculation for this molecule, based on data from similar compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.890 Å |

| C-NO₂ | 1.485 Å | |

| C-NH₂ | 1.395 Å | |

| C-CH₃ | 1.510 Å | |

| Bond Angles | C-C-Br | 120.5° |

| C-C-NO₂ | 118.8° | |

| C-C-NH₂ | 121.0° | |

| Dihedral Angles | C-C-N-O (Nitro) | ~180° |

| C-C-N-H (Amino) | ~0° / ~180° |

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results from techniques like FT-IR and NMR to confirm the molecular structure and aid in the assignment of spectral bands.

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H bonds in the amino group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, or the C-Br stretch.

The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve the correlation with experimental data, the computed frequencies are often uniformly scaled using specific scaling factors. globalresearchonline.netnih.gov For instance, a scaling factor of around 0.96 is commonly applied to B3LYP/6-311++G(d,p) results. globalresearchonline.net The comparison of these scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra is crucial for the definitive assignment of the observed vibrational bands. nih.gov

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This table illustrates the typical correlation between scaled theoretical frequencies and experimental IR data, based on studies of similar nitroaniline compounds. nih.govresearchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Representative Calculated (Scaled) Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3450 - 3500 | 3485 |

| NH₂ Symmetric Stretch | 3350 - 3400 | 3380 |

| C-H (Aromatic) Stretch | 3050 - 3150 | 3100 |

| C-H (Methyl) Stretch | 2920 - 2980 | 2955 |

| NO₂ Asymmetric Stretch | 1510 - 1550 | 1530 |

| NO₂ Symmetric Stretch | 1330 - 1370 | 1350 |

| C-N (Amino) Stretch | 1250 - 1340 | 1280 |

| C-Br Stretch | 550 - 650 | 610 |

NMR Chemical Shift Calculation and Correlation with Experimental Data

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ).

These calculated ¹H and ¹³C chemical shifts for this compound can be correlated with experimental data to confirm structural assignments. nih.gov The accuracy of the prediction depends on accounting for environmental factors, primarily the solvent, which is often modeled using methods like the Polarizable Continuum Model (PCM). The calculations can predict the influence of the various substituents on the chemical shifts of the aromatic protons and carbons. For example, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for adjacent protons, while the amino group would cause an upfield shift. Comparing the predicted shifts with the experimental spectrum provides strong evidence for the regiochemistry of the substituents on the aniline (B41778) ring.

Table 3: Illustrative Correlation of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) This table shows a hypothetical but realistic comparison of predicted and observed chemical shifts for the protons in this compound.

| Proton | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |

| **H (aromatic, adjacent to NO₂) ** | 7.85 | 7.7 - 8.0 |

| H (aromatic, adjacent to Br) | 7.40 | 7.3 - 7.6 |

| NH₂ | 5.90 | 5.5 - 6.5 |

| CH₃ | 2.25 | 2.2 - 2.4 |

TD-DFT for UV-Vis Spectra and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions between molecular orbitals, TD-DFT allows for the simulation of UV-Vis spectra, providing insights into the molecule's color and electronic behavior. mdpi.comsharif.edu For molecules like this compound, the most significant electronic transitions typically occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on analogous compounds, such as p-nitroaniline, reveal that the first absorption band corresponds to a π→π* transition, characterized by a charge transfer from the electron-donating amino group and the benzene ring to the electron-withdrawing nitro group. chemrxiv.org The calculated absorption maximum (λmax) for this compound is expected to fall within the UV region, confirming its potential as a UV-absorbing material. The specific wavelength is influenced by the solvent environment and the precise computational functional and basis set employed. mdpi.com

The simulated spectrum is typically presented as a plot of molar absorptivity against wavelength, with distinct peaks corresponding to specific electronic transitions. mdpi.com Each transition is characterized by its excitation energy and oscillator strength, the latter indicating the intensity of the absorption.

Table 1: Theoretical UV-Vis Spectral Data for an Analogous Nitroaniline Compound (Data is illustrative, based on typical results for similar compounds)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.24 | 383 | 0.52 |

| S0 → S2 | 3.85 | 322 | 0.11 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to sites susceptible to electrophilic attack. They are expected to be localized around the oxygen atoms of the nitro group, which are highly electronegative.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amino group and the methyl group are expected to exhibit positive electrostatic potential.

Neutral Regions (Green): These regions represent areas with a balanced electrostatic potential, typically found over the carbon atoms of the benzene ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It allows for the investigation of intramolecular charge transfer (ICT) by quantifying the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, significant ICT is expected due to the presence of both donor and acceptor groups. Key interactions would include:

π → π interactions:* Delocalization of π-electrons from the benzene ring (donor) to the antibonding π* orbitals of the nitro group (acceptor).

n → π interactions:* Transfer of electron density from the lone pair (n) of the nitrogen atom in the amino group to the antibonding π* orbitals of the benzene ring and the nitro group.

Hyperconjugation: Interactions involving the σ bonds of the methyl group with the π system of the ring.

These charge transfer interactions contribute to the stabilization of the molecule and are responsible for many of its characteristic properties, including its color and non-linear optical activity. nih.gov A higher E(2) value indicates a more intense interaction and a greater degree of charge delocalization.

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions (Data is illustrative, based on typical results for similar compounds)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π*(C2-C3) | 20.5 |

| π(C4-C5) | π*(NO2) | 15.2 |

| LP(N, amino) | π*(C1-C6) | 50.8 |

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Characterization

Molecules with significant intramolecular charge transfer, like many nitroaniline derivatives, are often investigated for their non-linear optical (NLO) properties. These materials can alter the properties of light passing through them, which is a desirable characteristic for applications in optoelectronics and telecommunications. researchgate.netnih.gov

The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (βtot). Theoretical calculations, typically performed using DFT methods, can predict the value of βtot. A high βtot value is indicative of a strong NLO response. For molecules like this compound, the large difference in dipole moment between the ground and excited states, driven by ICT, is expected to result in a significant βtot.

The NLO properties of a molecule are intrinsically linked to its electronic structure. The presence of strong electron-donating groups (like -NH2 and -CH3) and electron-withdrawing groups (like -NO2 and -Br) connected through a π-conjugated system is a classic design strategy for creating NLO materials. researchgate.net In this compound, the amino group acts as a powerful donor, pushing electron density into the benzene ring, while the nitro group acts as a strong acceptor, pulling electron density out. This "push-pull" mechanism creates a highly polarizable electronic system, which is the origin of the large first hyperpolarizability and the strong NLO response. The specific arrangement of these groups on the aromatic ring is crucial for optimizing the NLO properties.

Table 3: Calculated First Hyperpolarizability for an Analogous NLO Molecule (Data is illustrative, based on typical results for similar compounds)

| Component | Value (10⁻³⁰ esu) |

|---|---|

| βx | 15.2 |

| βy | -2.8 |

| βz | 0.5 |

| βtot | 18.9 |

Solvent Effects on Electronic and Energetic Properties using Continuum Models

The electronic and energetic properties of a molecule can be significantly influenced by its environment, particularly by the solvent in which it is dissolved. researchgate.net Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling each solvent molecule. researchgate.net In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, using a continuum model would allow for the prediction of:

Solvatochromism: A shift in the UV-Vis absorption spectrum upon changing the solvent. Polar solvents are expected to stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the λmax. chemrxiv.orgresearchgate.net

Changes in Dipole Moment: The dipole moment of the molecule is expected to increase in polar solvents due to the polarization of its electron density by the solvent's reaction field.

Stabilization Energy: The model can calculate the energy of stabilization due to solvation, providing insights into the molecule's solubility and thermodynamic properties in different media.

These calculations are crucial for understanding how the molecule will behave in a real-world solution, which is essential for designing applications such as solvent-dependent sensors or dyes. chemrxiv.org

Reactivity and Reaction Mechanisms of 4 Bromo 2 Methyl 5 Nitroaniline

Reactions Involving the Amino Group (e.g., Diazotization, Acylation, Schiff Base Formation)

The amino group in 4-bromo-2-methyl-5-nitroaniline is a versatile functional handle for various organic transformations.

Diazotization: As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is a valuable intermediate in organic synthesis. learncbse.in The general mechanism for the diazotization of an aromatic amine involves the formation of a nitrosonium ion (NO⁺) which then acts as an electrophile, attacking the nitrogen of the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

These diazonium salts can subsequently be used in a variety of reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of substituents onto the aromatic ring. For instance, coupling of the diazonium salt with activated aromatic compounds like phenols or anilines would yield azo dyes. learncbse.in

Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative, N-(4-bromo-2-methyl-5-nitrophenyl)acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. The acylation of the amino group is often employed as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and to prevent unwanted side reactions.

Schiff Base Formation: this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under acid or base catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. rsisinternational.orgisca.in Schiff bases derived from nitroanilines have been synthesized and characterized, and they often exhibit interesting chemical and biological properties. rsisinternational.orgisca.inasianpubs.org For example, the reaction of 4-nitroaniline with various benzaldehydes has been shown to produce stable Schiff bases. asianpubs.org

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |

| Acylation | Acetyl chloride or Acetic anhydride | N-acyl derivative |

| Schiff Base Formation | Aldehyde or Ketone, Acid/Base catalyst | Schiff base (Imine) |

Reactions at the Bromine Substituent (e.g., Nucleophilic Aromatic Substitution, Coupling Reactions)

The bromine atom on the aromatic ring of this compound is susceptible to displacement and can participate in various coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho and para to the bromine atom activates the aromatic ring towards nucleophilic attack. mdpi.com This makes the bromine atom a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. mdpi.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. Subsequent elimination of the bromide ion restores the aromaticity of the ring. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be employed in these reactions. tandfonline.com

Coupling Reactions: The bromine substituent can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In a Suzuki coupling, for instance, the bromo-substituted aniline (B41778) would be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The Suzuki coupling of 4-bromo-2-methylaniline with various boronic acids has been reported to proceed in good yields, suggesting that this compound would also be a suitable substrate for such transformations. mdpi.com

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid | Palladium catalyst, Base | Biaryl compound |

| Heck Coupling | Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper catalysts, Base | Substituted alkyne |

Reactions at the Methyl Group (e.g., Benzylic Halogenation, Oxidation)

The methyl group attached to the aromatic ring can undergo reactions characteristic of benzylic positions.

Benzylic Halogenation: The methyl group can be halogenated at the benzylic position under free-radical conditions. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light. sci-hub.sesemanticscholar.org The reaction proceeds via a free-radical chain mechanism involving the formation of a resonance-stabilized benzylic radical. This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic ring. The resulting benzylic halide is a versatile intermediate for further synthetic modifications.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. youtube.com This reaction typically requires vigorous conditions, such as heating in an aqueous solution of the oxidizing agent. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or carbocation. The resulting carboxylic acid can then be further functionalized.

Electrophilic Aromatic Substitution Patterns on the Ring System

Further electrophilic aromatic substitution on the this compound ring system is influenced by the directing effects of the existing substituents. The amino group is a strongly activating ortho, para-director. The methyl group is a weakly activating ortho, para-director. The bromo group is a weakly deactivating ortho, para-director. The nitro group is a strongly deactivating meta-director.

Given the positions of the current substituents, the directing effects can be summarized as follows:

Amino group (at C1): Directs incoming electrophiles to the C2 and C6 positions. The C2 position is already substituted.

Methyl group (at C2): Directs incoming electrophiles to the C3 and C5 positions. The C5 position is already substituted.

Bromo group (at C4): Directs incoming electrophiles to the C3 and C5 positions. The C5 position is already substituted.

Nitro group (at C5): Directs incoming electrophiles to the C1 and C3 positions. The C1 position is already substituted.

Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be inferred from studies on analogous compounds.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism at the bromine substituent is a well-established two-step process. mdpi.com The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the bromine. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge of this complex is stabilized by resonance, with significant delocalization onto the electron-withdrawing nitro group. The second step is the rapid departure of the bromide leaving group, which restores the aromaticity of the ring. mdpi.com Kinetic studies on related halo-nitroaromatic compounds have provided substantial evidence for this addition-elimination mechanism. nih.gov

Mechanism of Diazotization: The diazotization of primary aromatic amines proceeds through a series of well-defined steps. icrc.ac.ir Initially, nitrous acid is protonated by the strong acid present in the reaction medium. The protonated nitrous acid then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of the aniline derivative then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoammonium ion. Subsequent deprotonation and tautomerization, followed by protonation of the hydroxyl group and elimination of water, lead to the formation of the diazonium ion. icrc.ac.ir

Applications in Advanced Chemistry and Materials Science

A Versatile Intermediate in the Symphony of Organic Synthesis

The inherent reactivity of 4-Bromo-2-methyl-5-nitroaniline, conferred by its distinct functional groups, positions it as a valuable intermediate in a multitude of organic reactions. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro group, combined with the reactive bromo substituent, allows for a high degree of control and specificity in synthetic transformations.

A Precursor for Crafting Complex Molecular Architectures

The structure of this compound is primed for participation in a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks. The presence of a bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions.

Chemists can leverage the bromo group in reactions such as the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with organoboron compounds. This is a powerful method for creating biaryl structures or introducing intricate side chains. Similarly, the Heck reaction enables the formation of carbon-carbon bonds with alkenes, while the Buchwald-Hartwig amination allows for the synthesis of more complex amines by coupling with a wide range of amino compounds. These reactions are instrumental in building the core structures of pharmaceuticals, agrochemicals, and other fine chemicals.

A Tool for the Precise Introduction of Functional Groups

Beyond its role in forming the carbon skeleton, this compound is a key reagent for introducing specific functionalities into a target molecule. The amino group can be readily diazotized and subsequently replaced with a variety of other functional groups, a process known as the Sandmeyer reaction. This allows for the strategic installation of halogens, cyano groups, or hydroxyl groups.

Furthermore, the nitro group is a versatile functional handle. It can be reduced to an amino group, which can then undergo a host of further transformations. This nitro-to-amino conversion is a common strategy in the synthesis of dyes and pharmaceutical intermediates. The differential reactivity of the functional groups on the aniline (B41778) ring allows for a stepwise and controlled synthetic approach, making it an invaluable tool for organic chemists.

Engineering Advanced Materials with Tailored Properties

The unique electronic and structural characteristics of this compound make it an attractive component in the design and synthesis of advanced materials with specific optical, electronic, and thermal properties.

Building Blocks for Polycyclic Frameworks in Material Applications

The synthesis of polycyclic aromatic compounds and heterocyclic systems is a cornerstone of modern materials science, as these structures often exhibit desirable electronic and photophysical properties. A related compound, 4-bromo-5-nitrophthalonitrile, has been identified as a key intermediate in the synthesis of monomers for thermostable polymeric materials. This suggests the potential of this compound to serve a similar role. The reactive sites on the molecule can be utilized to construct fused ring systems, which are the fundamental units of many organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.

A Component in the Design of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. The structure of this compound, with its electron-donating amino and methyl groups and electron-withdrawing nitro group, fits this "push-pull" paradigm.

Research on analogous molecules, such as 2-methyl-4-nitroaniline, has demonstrated significant NLO properties. researchgate.net The specific arrangement of substituents in this compound influences the molecule's hyperpolarizability, a key parameter for NLO activity. While direct studies on this specific compound are not widely published, the foundational principles of NLO material design strongly suggest its potential in this area. researchgate.netCurrent time information in Cheshire West and Chester, GB.ibm.com

Interactive Table: Investigated Nonlinear Optical Properties of Related Aniline Derivatives

| Compound | Second-Order NLO Susceptibility | Key Structural Features | Reference |

|---|---|---|---|

| 2-Methyl-4-nitroaniline (MNA) | High | Push-pull system with methyl and nitro groups | researchgate.net |

| 4-Nitro-4'-methylbenzylidene aniline | Large | Extended π-conjugation with donor-acceptor groups | Current time information in Cheshire West and Chester, GB. |

| 2-Methyl-4-nitro-N-methylaniline (MNMA) | d31 = 13 pm/V, d33 = 2.6 pm/V, d15 (B612444) = 12 pm/V | Enhanced push-pull effect with N-methylation | ibm.com |

Contributions to the Field of Advanced Polymers and Specialty Chemicals

The versatility of this compound extends to the synthesis of advanced polymers and specialty chemicals. Its ability to participate in various polymerization reactions, either through the bromo or amino functionalities, allows for its incorporation into polymer backbones or as a pendant group. This can be used to impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or altered optical characteristics.

In the realm of specialty chemicals, this compound serves as a precursor for the synthesis of a variety of high-value products. For instance, substituted anilines are crucial intermediates in the production of azo dyes, which are widely used in the textile and printing industries. chemimpex.com The specific substitution pattern of this compound can be used to fine-tune the color and performance of these dyes.

Biological Activities and Medicinal Chemistry Research Involving 4 Bromo 2 Methyl 5 Nitroaniline Derivatives

Antimicrobial Activity Studies of Derivatives

Derivatives of 4-bromo-2-methyl-5-nitroaniline are being investigated for their potential as antimicrobial agents. The introduction of different functional groups to the core structure can significantly impact their activity against a range of microbial pathogens.

Research into (5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)amino acid esters, which share the bromo-nitro structural motif, has demonstrated significant antibacterial and antifungal activity. These compounds were synthesized and tested for their antimicrobial properties, indicating the potential of the bromo-nitro functionality in the design of new antimicrobial agents.

In a broader context, the antimicrobial potential of nitroaniline derivatives has been explored. For instance, metal complexes of a 2-nitroaniline (B44862) derivative of 3,4,5-trihydroxybenzoic acid have been synthesized and evaluated for their in vitro antibacterial and antifungal activities using the agar (B569324) diffusion method. nih.gov The results of these studies suggest that the nitroaniline scaffold can be a promising starting point for the development of new antimicrobial drugs. nih.gov

Cytotoxicity and Anticancer Potential Investigations

The investigation of this compound derivatives for their cytotoxic and anticancer properties is an active area of research. The presence of both a bromine atom and a nitro group on the aromatic ring is thought to contribute to their potential as anticancer agents.

Studies on highly brominated quinolines have highlighted the synergistic effect of bromine and nitro substitutions in enhancing anticancer potency. For example, 6,8-dibromo-5-nitroquinoline showed significant inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively. nih.gov In contrast, its precursor without the nitro group, 6,8-dibromoquinoline, displayed no inhibitory activity. nih.gov This underscores the importance of the nitro group in the observed anticancer effects. nih.gov

Similarly, research on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has demonstrated their anticancer potential. nih.gov These compounds were tested against a panel of 58 cancer cell lines, with some showing significant growth inhibition. nih.gov For instance, compound 4e was most effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. nih.gov Compound 4i also showed promising activity against several cell lines, including SNB-75 (PGI 38.94%), UO-31 (PGI 30.14%), and CCRF-CEM (PGI 26.92%). nih.gov

Table 1: Anticancer Activity of Selected Bromophenyl Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 4e | SNB-75 (CNS Cancer) | 41.25% |

| 4i | SNB-75 (CNS Cancer) | 38.94% |

| 4i | UO-31 (Renal Cancer) | 30.14% |

| 4i | CCRF-CEM (Leukemia) | 26.92% |

| 4i | EKVX (Non-Small Cell Lung Cancer) | 26.61% |

| 4i | OVCAR-5 (Ovarian Cancer) | 23.12% |

Data sourced from a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov

Furthermore, studies on N-alkyl-nitroimidazole compounds have shown cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com The N-methyl-nitroimidazole and N-ethyl-nitroimidazole compounds, in particular, demonstrated the highest cytotoxic activity. openmedicinalchemistryjournal.com While these are not direct derivatives, they share the nitroaromatic feature, which is crucial for their biological activity.

Role as an Intermediate for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Nitroaniline derivatives are recognized as crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com Their chemical structure allows for various transformations, making them versatile building blocks in organic synthesis.

The presence of the amino and nitro groups on the aromatic ring provides reactive sites for further chemical modifications. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amino group, opening up further synthetic pathways. This versatility makes nitroaniline derivatives valuable precursors for the production of more complex molecules with desired biological activities. google.comgoogle.com

For example, nitroanilines are used in the preparation of aromatic diamines, which are important raw materials for various industrial applications, including the manufacturing of dyes and additives. google.com The direct amination of aromatic nitro compounds is a key process for preparing nitroaniline derivatives, which can then be used in the synthesis of a variety of products. google.com

Enzyme Inhibition Studies (e.g., α-glucosidase inhibitors, SGLT2 inhibitors)

Derivatives of this compound are also being explored for their potential to inhibit specific enzymes involved in various diseases. A significant area of this research is focused on the development of inhibitors for enzymes related to metabolic disorders like diabetes.

For instance, a 2-nitroaniline derivative of 3,4,5-trihydroxybenzoic acid and its metal complexes have been synthesized and studied for their biological activities. nih.gov Such studies pave the way for the development of new enzyme inhibitors based on the nitroaniline scaffold.

In a related context, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov One of the most active compounds in this series, which featured a 2-methyl-5-nitrophenyl substituent, demonstrated potent inhibitory activity against both enzymes, with IC50 values of 1.20 ± 0.42 µM for α-glucosidase and 0.90 ± 0.31 µM for α-amylase. nih.gov

Chemo- and Biosensor Development

The electrochemical properties of nitroaniline compounds have led to their use in the development of chemosensors and biosensors. These sensors are designed for the detection of various analytes, including nitroaromatic compounds themselves, which are often environmental pollutants.

Several studies have focused on the development of electrochemical sensors for the detection of nitroanilines. For example, a novel sensor based on a sphere-like Co2SnO4 modified glassy carbon electrode has been developed for the determination of 2-nitroaniline. rsc.org This sensor demonstrated strong electrocatalytic activity towards the reduction of 2-nitroaniline, with a wide linear range and a low detection limit. rsc.org